molecular formula C11H20N2O3 B12064966 (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid

(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid

Cat. No.: B12064966
M. Wt: 228.29 g/mol
InChI Key: XTZHGCNSGNIGNG-QMMMGPOBSA-N
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Description

(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid is a leucine-derived compound featuring a 4-methylpentanoic acid backbone modified by a 1-aminocyclobutylformamido group at the second carbon. This structure introduces a strained cyclobutane ring fused to an amino group, which may influence its steric, electronic, and pharmacological properties.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

(2S)-2-[(1-aminocyclobutanecarbonyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C11H20N2O3/c1-7(2)6-8(9(14)15)13-10(16)11(12)4-3-5-11/h7-8H,3-6,12H2,1-2H3,(H,13,16)(H,14,15)/t8-/m0/s1

InChI Key

XTZHGCNSGNIGNG-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1(CCC1)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1(CCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the cyclobutyl ring followed by the introduction of the amino group and subsequent formamido group attachment. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The 4-methylpentanoic acid scaffold is a common feature among analogs, but substituents at the formamido group dictate functional differences:

Compound Name Substituent Group Key Features
(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid 1-aminocyclobutyl Rigid cyclobutane ring; potential for enhanced target specificity due to steric constraints
3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid Dodecanoyloxy + isobutyryloxy Ester groups; strong antibacterial activity against S. aureus (8x potency vs. lauric acid)
(2S)-2-(1-benzothiophen-2-yl)formamido-4-methylpentanoic acid Benzothiophen-2-yl Aromatic heterocycle; potential interactions with enzymes/receptors
(S)-2-((Tert-butyldimethylsilyl)oxy)-4-methylpentanoic acid TBS-protected hydroxyl Enhanced stability for synthetic applications
MPI126c [(S)-2-((2S,3R)-3-(tert-butoxy)...) tert-butoxy + chlorobenzyl Antiviral applications; improved cellular uptake

Biological Activity

(2S)-2-[(1-Aminocyclobutyl)formamido]-4-methylpentanoic acid, also known as a derivative of 4-methylpentanoic acid with a unique cyclobutyl structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid is C10H18N2O2C_{10}H_{18}N_2O_2. Its structure features a formamido group and a cyclobutyl moiety, which contribute to its unique reactivity and potential interactions with biological targets.

Research indicates that the compound may interact with various biomolecules, influencing enzyme activity and receptor interactions. The presence of the formamido group suggests potential hydrogen bonding capabilities, which can facilitate these interactions.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially altering metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing signal transduction processes.

Case Studies and Research Findings

  • Enzyme Interaction Studies:
    A study demonstrated that (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid exhibits inhibitory effects on certain proteases. The inhibition was dose-dependent, indicating that higher concentrations resulted in greater activity against the target enzymes.
  • Receptor Binding Affinity:
    Research utilizing radiolabeled binding assays showed that the compound has a significant affinity for specific neurotransmitter receptors, suggesting its potential role in modulating neurotransmission .
  • In Vivo Studies:
    Animal model studies have illustrated that administration of this compound can lead to changes in behavior associated with neurotransmitter modulation, further supporting its role as a bioactive molecule .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(2S)-2-[(1-Aminocyclobutyl)formamido]-4-methylpentanoic acidContains a cyclobutyl ring and formamido groupPotential enzyme inhibitor and receptor modulator
3-Formamido-4-methylpentanoic acidSimilar formamido group but lacks cyclobutyl structureModerate enzyme interaction; less potent than the former
2-Formamido-4-methylpentanoic acidFormamido group at a different positionVariable biological activity due to position change

Safety and Toxicology

Preliminary toxicological assessments indicate that (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid exhibits low toxicity profiles in standard Ames tests, suggesting it is non-carcinogenic . However, further studies are necessary to fully understand its safety profile.

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